molecular formula C17H13ClN4O2S B10876143 6-(4-Chlorophenyl)-3-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Chlorophenyl)-3-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B10876143
M. Wt: 372.8 g/mol
InChI Key: WIUHSCUDXGTFCD-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-3-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a triazole and thiadiazole ring system. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-3-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with thiosemicarbazides under acidic or basic conditions. The reaction may proceed through the formation of intermediate compounds, which then undergo cyclization to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while substitution reactions can introduce various functional groups such as nitro, sulfonyl, or halogen groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with triazole and thiadiazole rings are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. Research may focus on understanding the interactions between the compound and biological targets.

Medicine

In medicine, the compound may be investigated for its therapeutic potential. Studies may explore its efficacy and safety in treating various diseases, including infections and cancers.

Industry

Industrially, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-3-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects. The exact pathways and targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-3-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]oxadiazole
  • 6-(4-Chlorophenyl)-3-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

Compared to similar compounds, 6-(4-Chlorophenyl)-3-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may exhibit unique biological activities due to the presence of both triazole and thiadiazole rings. These structural features can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C17H13ClN4O2S

Molecular Weight

372.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-(3,5-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13ClN4O2S/c1-23-13-7-11(8-14(9-13)24-2)15-19-20-17-22(15)21-16(25-17)10-3-5-12(18)6-4-10/h3-9H,1-2H3

InChI Key

WIUHSCUDXGTFCD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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